molecular formula C₂₃H₃₁NO₄ B1662741 4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate CAS No. 67160-74-1

4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate

Cat. No. B1662741
CAS RN: 67160-74-1
M. Wt: 385.5 g/mol
InChI Key: QAYOFBVPJIPEAO-UHFFFAOYSA-N
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Description

“4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate” is a heterocyclic organic compound . It is also known by other synonyms such as LR693, EINECS 266-590-9, BRN 2769574, CID198506, LS-43044 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C23H31NO4 . Its IUPAC name is [4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] 2,2-dimethylpropanoate . The molecular weight is 385.496540 g/mol .


Physical And Chemical Properties Analysis

This compound has a boiling point of 521.8ºC at 760 mmHg . Its flash point is 269.4ºC . The density of this compound is 1.096g/cm³ . It has 5 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The compound 4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate has been a subject of interest in various chemical synthesis and structure analysis studies. For example, in the synthesis of tritium-labelled compounds, researchers have explored the preparation of structurally similar compounds as inhibitors for specific enzymes like HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis (Wint & McCarthy, 1988). Similarly, studies on the synthesis of compounds related to alkaloids like haplophytine have included the investigation of phenyl pivalate derivatives (Yates & Schwartz, 1983).

Catalytic and Magnetic Properties

In the field of catalysis and magnetism, compounds with structures akin to phenyl pivalate have been synthesized and analyzed for their unique properties. For instance, a study on macrocyclic complexes revealed insights into the magnetic interactions and relaxation properties of compounds with phenolate, alkoxy, and pivalate groups (Chandrasekhar, Bag, & Colacio, 2013). This research offers valuable information about the potential applications of these compounds in magnetic materials and molecular magnets.

Photoinitiators and Polymerization

The compound's structural analogs have been studied as photoinitiators in polymerization processes. Research into silicon-containing photoinitiators, for example, explores the efficiency of compounds with similar structures in initiating polymerization under UV light, indicating potential applications in materials science and polymer chemistry (Kolar, Gruber, & Greber, 1994).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of phenyl pivalate have been synthesized and evaluated for various biological activities, such as uterine relaxant properties (Viswanathan, Kodgule, & Chaudhari, 2005). These studies contribute to the understanding of the compound's potential in drug design and development.

Future Directions

The future directions and potential applications of this compound are not specified in the search results. As it is used for experimental and research purposes , it may have potential in various scientific fields.

properties

IUPAC Name

[4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-16(15-27-19-9-7-6-8-10-19)24-17(2)21(25)18-11-13-20(14-12-18)28-22(26)23(3,4)5/h6-14,16-17,21,24-25H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYOFBVPJIPEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986187
Record name 4-{1-Hydroxy-2-[(1-phenoxypropan-2-yl)amino]propyl}phenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate

CAS RN

67160-74-1
Record name 4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67160-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-phenoxyethyl)amino)ethyl)-, pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067160741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{1-Hydroxy-2-[(1-phenoxypropan-2-yl)amino]propyl}phenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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